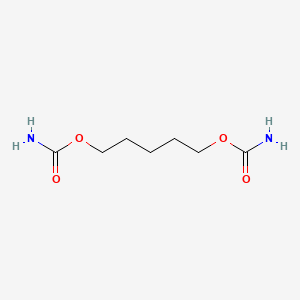

1,5-Pentanediol, dicarbamate

CAS No.: 78149-92-5

Cat. No.: VC16111385

Molecular Formula: C7H14N2O4

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78149-92-5 |

|---|---|

| Molecular Formula | C7H14N2O4 |

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | 5-carbamoyloxypentyl carbamate |

| Standard InChI | InChI=1S/C7H14N2O4/c8-6(10)12-4-2-1-3-5-13-7(9)11/h1-5H2,(H2,8,10)(H2,9,11) |

| Standard InChI Key | NEMGHZMONCORDC-UHFFFAOYSA-N |

| Canonical SMILES | C(CCOC(=O)N)CCOC(=O)N |

Introduction

Chemical Identity and Structural Features

1,5-Pentanediol dicarbamate belongs to the class of aliphatic dicarbamates, characterized by their linear carbon chains and dual carbamate groups. Its molecular formula is C7H14N2O4, with a molecular weight of 190.20 g/mol. The compound’s structure is defined by a five-carbon backbone (pentanediol) terminated by carbamate moieties. Key structural attributes include:

-

Hydrogen-bonding capacity: The carbamate groups enable intermolecular hydrogen bonding, influencing solubility and crystallinity .

-

Flexibility: The pentylene spacer (-CH2-)5 imparts conformational flexibility, which may enhance compatibility in polymer matrices .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1,5-pentanediol dicarbamate typically involves the reaction of 1,5-pentanediol with carbamoylating agents such as urea, isocyanates, or carbonyl diimidazole. Two primary routes are theorized:

Route 1: Reaction with Isocyanates

1,5-Pentanediol reacts with two equivalents of an isocyanate (e.g., methyl isocyanate) to form the dicarbamate:

This method is efficient but requires careful control of stoichiometry to avoid side reactions .

Route 2: Urea-Mediated Carbamoylation

1,5-Pentanediol reacts with urea under catalytic conditions (e.g., zinc oxide) at elevated temperatures:

This route is less common due to lower yields but offers a phosgene-free alternative .

Industrial Production

Physicochemical Properties

Theoretical and experimental data for 1,5-pentanediol dicarbamate are summarized below:

Applications and Industrial Relevance

Polymer Chemistry

1,5-Pentanediol dicarbamate serves as a monomer or crosslinker in polyurethane and polycarbonate synthesis. Its dual carbamate groups enable covalent bonding with diisocyanates, forming thermally stable polymers . For example:

-

Polyurethanes: Enhances elasticity and chemical resistance in coatings and adhesives .

-

Biodegradable polymers: Potential substitute for petrochemical-derived monomers in eco-friendly plastics .

Pharmaceutical Intermediates

Carbamates are widely used in drug design due to their hydrolytic stability and bioisosteric properties. While no direct studies exist, 1,5-pentanediol dicarbamate could function as a prodrug linker or kinase inhibitor scaffold .

Agricultural Chemistry

Future Research Directions

-

Synthetic Optimization: Develop catalytic systems for high-yield, solvent-free synthesis.

-

Biological Production: Engineer microbial pathways for sustainable dicarbamate synthesis from renewable feedstocks .

-

Application-Specific Studies: Evaluate efficacy in drug delivery, polymer composites, and agrochemical formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume